molecular formula C12H11Cl2N3OS2 B3037473 2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide CAS No. 478063-50-2

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide

Cat. No.: B3037473
CAS No.: 478063-50-2
M. Wt: 348.3 g/mol
InChI Key: XADPVPGZXMMPKU-UHFFFAOYSA-N
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Description

. This compound features a benzamide core substituted with dichloro groups and a thiadiazole moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide typically involves the nucleophilic addition reaction of a thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-quality starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core and the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and standard laboratory solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dechlorinated derivatives, and various substituted benzamides and thiadiazoles. These products can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: It serves as a probe for studying biochemical pathways and enzyme interactions involving thiadiazole derivatives.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets and modulate biological processes.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving sulfur and nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The thiadiazole moiety can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide include other thiadiazole derivatives and benzamide analogs, such as:

  • 2,5-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
  • 2,3-dichloro-N-[2-(4-ethylthiadiazol-5-yl)sulfanylethyl]benzamide
  • 2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]thiobenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloro and thiadiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS2/c1-7-12(20-17-16-7)19-6-5-15-11(18)8-3-2-4-9(13)10(8)14/h2-4H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADPVPGZXMMPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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